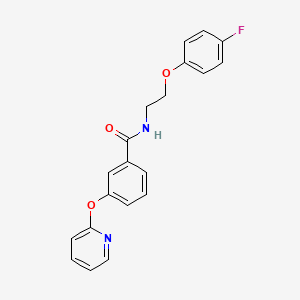
N-(2-(4-fluorophenoxy)ethyl)-3-(pyridin-2-yloxy)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-(4-fluorophenoxy)ethyl)-3-(pyridin-2-yloxy)benzamide, also known as FPEPB, is a chemical compound that has been extensively studied for its potential therapeutic applications. FPEPB belongs to the class of benzamide derivatives and has shown promising results in various scientific research studies.
作用机制
N-(2-(4-fluorophenoxy)ethyl)-3-(pyridin-2-yloxy)benzamide is a potent and selective antagonist of the metabotropic glutamate receptor 5 (mGluR5). It works by binding to the allosteric site of the mGluR5 receptor and inhibiting its activity. This leads to a decrease in the release of glutamate, which is a neurotransmitter involved in various physiological and pathological processes.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been found to reduce the levels of beta-amyloid, which is a protein that accumulates in the brain of Alzheimer's disease patients. This compound has also been shown to reduce the levels of oxidative stress and inflammation, which are two major factors involved in the progression of neurodegenerative diseases.
实验室实验的优点和局限性
N-(2-(4-fluorophenoxy)ethyl)-3-(pyridin-2-yloxy)benzamide has several advantages for lab experiments. It is a potent and selective antagonist of the mGluR5 receptor, which makes it a valuable tool for studying the role of this receptor in various physiological and pathological processes. This compound is also stable and easy to synthesize, which makes it a cost-effective compound for lab experiments. However, this compound has some limitations as well. It has poor solubility in water, which makes it difficult to administer in vivo. This compound also has a short half-life, which limits its therapeutic potential.
未来方向
There are several future directions for N-(2-(4-fluorophenoxy)ethyl)-3-(pyridin-2-yloxy)benzamide research. One direction is to investigate the potential of this compound in the treatment of other neurodegenerative diseases such as amyotrophic lateral sclerosis (ALS) and multiple sclerosis (MS). Another direction is to develop more potent and selective mGluR5 antagonists based on the structure of this compound. Additionally, the development of new delivery methods for this compound could improve its bioavailability and therapeutic potential.
Conclusion:
In conclusion, this compound is a promising compound that has shown potential therapeutic applications in various scientific research studies. Its mechanism of action as a selective antagonist of the mGluR5 receptor makes it a valuable tool for studying the role of this receptor in various physiological and pathological processes. This compound has several advantages for lab experiments, but it also has some limitations. There are several future directions for this compound research, and further studies are needed to fully understand its potential therapeutic applications.
合成方法
The synthesis of N-(2-(4-fluorophenoxy)ethyl)-3-(pyridin-2-yloxy)benzamide involves a multi-step process that includes the reaction of 4-fluorophenol with 2-bromoethylamine hydrobromide in the presence of a base, followed by the reaction of the resulting compound with 2-hydroxy-3-nitropyridine in the presence of a base. The final step involves the reduction of the nitro group to an amine group using palladium on carbon and hydrogen gas.
科学研究应用
N-(2-(4-fluorophenoxy)ethyl)-3-(pyridin-2-yloxy)benzamide has been extensively studied for its potential therapeutic applications in various scientific research studies. It has shown promising results in the treatment of neurodegenerative diseases such as Alzheimer's disease, Parkinson's disease, and Huntington's disease. This compound has also been studied for its potential use in the treatment of depression, anxiety, and schizophrenia.
属性
IUPAC Name |
N-[2-(4-fluorophenoxy)ethyl]-3-pyridin-2-yloxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17FN2O3/c21-16-7-9-17(10-8-16)25-13-12-23-20(24)15-4-3-5-18(14-15)26-19-6-1-2-11-22-19/h1-11,14H,12-13H2,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCTPGXCZOLCSGR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)OC2=CC=CC(=C2)C(=O)NCCOC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17FN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


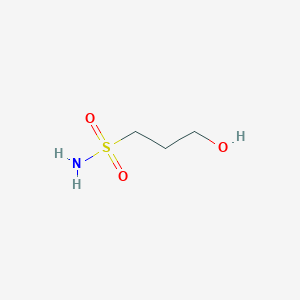
![3-((4-methyl-5-((1-phenylethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B2426110.png)
![2-phenyl-N-[2,2,2-trichloro-1-(2,4-dichloroanilino)ethyl]acetamide](/img/structure/B2426111.png)
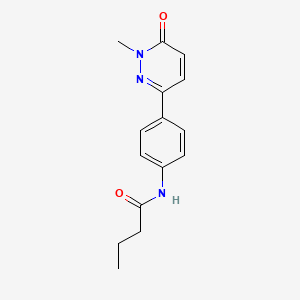
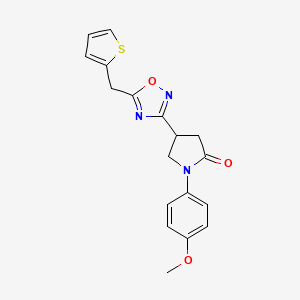
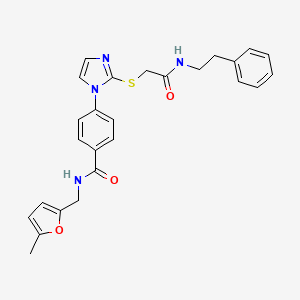
![N-(3-methoxyphenyl)-2-((9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)oxy)acetamide](/img/structure/B2426118.png)

![N-(4-butylphenyl)-2-(6-(3,4-dimethylphenyl)-3-oxo-[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl)acetamide](/img/structure/B2426121.png)

![4-Methylsulfanyl-N-(3-oxo-3-pyrrolidin-1-ylpropyl)-2-[[(E)-2-phenylethenyl]sulfonylamino]butanamide](/img/structure/B2426123.png)

